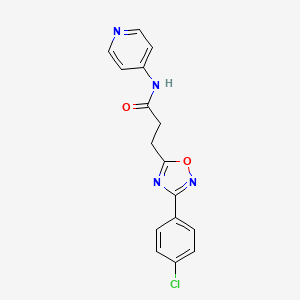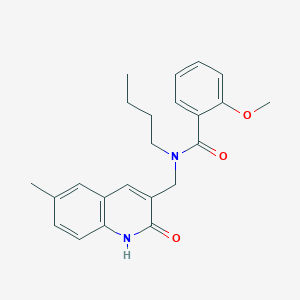
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide, also known as BMH-21, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. BMH-21 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Mechanism of Action
The mechanism of action of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide involves the inhibition of the DNA binding activity of the transcription factor Sp1. Sp1 is a key regulator of gene expression and is overexpressed in many types of cancer cells. By inhibiting Sp1, N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide disrupts the expression of genes that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to induce apoptosis in cancer cells through a variety of mechanisms, including the activation of caspases and the upregulation of pro-apoptotic proteins. N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide is its specificity for Sp1, which makes it a valuable tool for studying the role of Sp1 in cancer biology. However, one limitation of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide is its relatively low potency compared to other small molecule inhibitors. This may make it more difficult to achieve therapeutic concentrations in vivo.
Future Directions
There are several potential future directions for research on N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide. One area of interest is the development of more potent derivatives of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide that can be used for cancer therapy. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide. Finally, there is also interest in studying the effects of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide on other diseases, such as neurodegenerative disorders, where Sp1 has been implicated in disease pathology.
Synthesis Methods
The synthesis of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide involves a multi-step process that includes the condensation of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with 2-methoxybenzoyl chloride, followed by the addition of N-butylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied for its potential applications in cancer research. In vitro studies have shown that N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide inhibits the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the anti-tumor effects of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide in mouse models of breast and lung cancer.
properties
IUPAC Name |
N-butyl-2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-12-25(23(27)19-8-6-7-9-21(19)28-3)15-18-14-17-13-16(2)10-11-20(17)24-22(18)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKLMLMJMKXXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

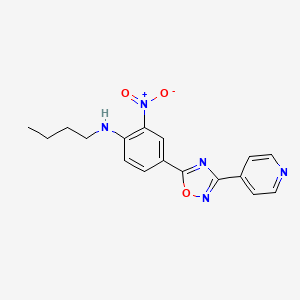
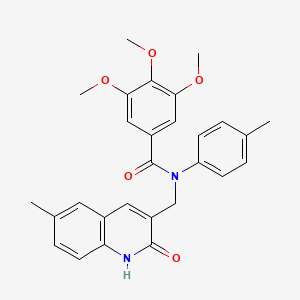

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7686001.png)
![N-cyclohexyl-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686005.png)
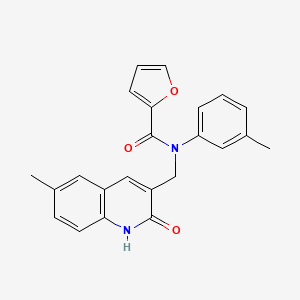

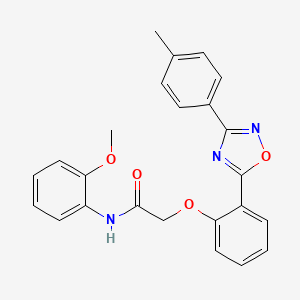
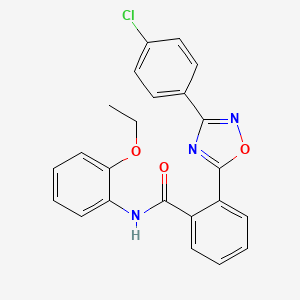
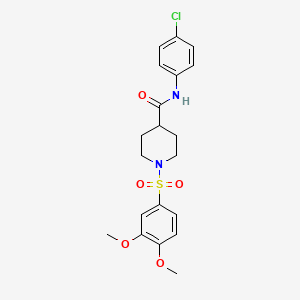
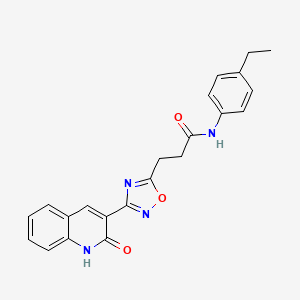
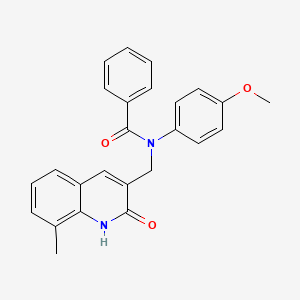
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7686076.png)
